molecular formula C8H12BrN B8131833 2-Phenylethylammonium bromide

2-Phenylethylammonium bromide

Cat. No.: B8131833
M. Wt: 202.09 g/mol
InChI Key: IRAGENYJMTVCCV-UHFFFAOYSA-N
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Description

2-Phenylethylammonium bromide is an organic compound with the molecular formula C(8)H({12})BrN. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is commonly used as a precursor in the synthesis of perovskite-based optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylethylammonium bromide can be synthesized through the reaction of 2-phenylethylamine with hydrobromic acid. The reaction typically involves dissolving 2-phenylethylamine in an appropriate solvent, such as ethanol, and then adding hydrobromic acid dropwise while maintaining the temperature below 10°C. The resulting solution is then evaporated to dryness, and the solid product is recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade 2-phenylethylamine and hydrobromic acid, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: It can be reduced to form 2-phenylethylamine.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as 2-phenylethylamine derivatives.

    Oxidation Reactions: 2-Phenylethylamine oxides.

    Reduction Reactions: 2-Phenylethylamine.

Scientific Research Applications

2-Phenylethylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylethylammonium bromide in its applications involves its ability to form stable ionic bonds and participate in hydrogen bonding interactions. In perovskite materials, it acts as a spacer cation, influencing the crystal structure and electronic properties of the material. The molecular targets and pathways involved include interactions with lead halide octahedra in perovskite structures, affecting their optical and electronic behavior .

Comparison with Similar Compounds

  • 2-Phenylethylammonium chloride
  • 2-Phenylethylammonium iodide
  • 2-Phenylethylammonium fluoride

Comparison: 2-Phenylethylammonium bromide is unique due to its specific interactions with bromide ions, which influence its solubility, reactivity, and stability. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers distinct advantages in terms of its role in perovskite materials, particularly in achieving desired electronic and optical properties .

Properties

IUPAC Name

2-phenylethylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.BrH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAGENYJMTVCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[NH3+].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylethylammonium bromide
Reactant of Route 2
2-Phenylethylammonium bromide
Reactant of Route 3
2-Phenylethylammonium bromide
Reactant of Route 4
2-Phenylethylammonium bromide
Reactant of Route 5
2-Phenylethylammonium bromide
Reactant of Route 6
2-Phenylethylammonium bromide

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